molecular formula C19H25N3O2S B11818572 N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11818572
M. Wt: 359.5 g/mol
InChI Key: BNSFZRZJXFFVHG-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a tosyl chloride to introduce the tosyl group. The pyridine ring is then introduced through a nucleophilic substitution reaction. The final step involves the alkylation of the nitrogen atoms to introduce the ethyl and methyl groups. Reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents include iodine, TBHP, and various organic solvents like toluene and ethyl acetate. Reaction conditions often involve moderate temperatures and atmospheric pressure .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.

Scientific Research Applications

N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings contribute to its binding affinity and specificity. The tosyl group may enhance its solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(pyridin-2-yl)pyrrolidine: Lacks the tosyl group, which may affect its solubility and stability.

    N-Ethyl-N-methyl-3-(pyrrolidin-2-yl)pyridine: Similar structure but without the tosyl group, potentially altering its biological activity.

Uniqueness

N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of the tosyl group, which can enhance its chemical properties and biological activity compared to similar compounds .

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

N-ethyl-N-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C19H25N3O2S/c1-4-21(3)19-17(7-5-13-20-19)18-8-6-14-22(18)25(23,24)16-11-9-15(2)10-12-16/h5,7,9-13,18H,4,6,8,14H2,1-3H3

InChI Key

BNSFZRZJXFFVHG-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C=CC=N1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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